4-Bromo-1,2-difluorocyclopentane

Description

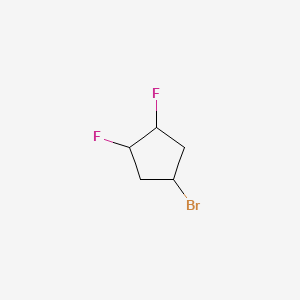

4-Bromo-1,2-difluorocyclopentane is a halogenated cyclopentane derivative featuring a bromine atom at the 4-position and fluorine atoms at the 1- and 2-positions. This compound belongs to a class of small, strained cycloalkanes modified with halogens, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science.

For instance, substituent positioning (axial vs. equatorial) can significantly alter reactivity and physical properties .

Properties

Molecular Formula |

C5H7BrF2 |

|---|---|

Molecular Weight |

185.01 g/mol |

IUPAC Name |

4-bromo-1,2-difluorocyclopentane |

InChI |

InChI=1S/C5H7BrF2/c6-3-1-4(7)5(8)2-3/h3-5H,1-2H2 |

InChI Key |

VOSHTBQWUAIENL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(C1F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-difluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the bromination of 1,2-difluorocyclopentane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-difluorocyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to 1,2-difluorocyclopentane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding cyclopentanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., NaOH, RONa) in polar solvents like ethanol or water.

Reduction: LiAlH4 in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products:

Substitution: 1,2-difluorocyclopentanol, 1,2-difluorocyclopentylamine.

Reduction: 1,2-difluorocyclopentane.

Oxidation: 4-bromo-1,2-difluorocyclopentanone.

Scientific Research Applications

4-Bromo-1,2-difluorocyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-difluorocyclopentane involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, the compound may act as an inhibitor or modulator of certain enzymes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Analogues

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure: Aromatic benzene ring with bromine (C4) and amino groups (C1, C2).

- Key Differences: Unlike the cyclopentane derivative, this compound is aromatic, planar, and features amino groups, which participate in conjugation and hydrogen bonding.

- Applications : Used in manufacturing and laboratory settings for synthesis of dyes or coordination complexes.

1-Bromo-2-chloro-1,2-difluorocyclopentane

- Structure : Cyclopentane with bromine (C1), chlorine (C2), and fluorine (C1, C2).

- Key Differences : Additional chlorine substituent increases molecular weight and alters steric bulk. The stereochemical complexity (multiple stereocenters) requires careful analysis of wedge-and-dash configurations for accurate isomer depiction .

- Reactivity : Bromine and chlorine serve as competing leaving groups, though bromine’s higher polarizability may favor SN2 pathways.

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Pyrazolone heterocycle with bromine, chlorophenyl, and methyl groups.

- Key Differences : The aromatic pyrazolone ring system introduces conjugation and redox activity absent in saturated cyclopentanes. Bromine here likely participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its position on an sp² carbon .

Physical and Chemical Properties (Inferred)

| Property | 4-Bromo-1,2-difluorocyclopentane | 4-Bromo-1,2-diaminobenzene | 1-Bromo-2-chloro-1,2-difluorocyclopentane |

|---|---|---|---|

| Molecular Weight | ~211 g/mol (calculated) | 217.03 g/mol | ~246 g/mol (calculated) |

| Boiling Point | Moderate (halogenated cycloalkane) | High (aromatic amine) | Moderate to high |

| Reactivity | SN2 (Br as LG), stereoselective | Electrophilic substitution | Competitive SN2 (Br vs. Cl) |

| Toxicity | Likely low (no transport alerts) | High (regulated toxicant) | Unknown, but halogenated compounds often hazardous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.